Diethyl (hydroxyimino)malonate

説明

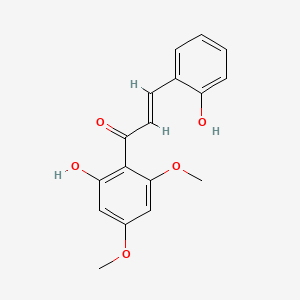

Diethyl (hydroxyimino)malonate is a chemical compound that serves as an intermediate in various synthetic pathways. It is related to diethyl malonate, a compound that is widely used in organic synthesis, particularly in the formation of α-amino esters and other derivatives. The compound's utility stems from its ability to undergo a variety of chemical reactions, including Knoevenagel condensations, reductions, and cycloadditions, which can lead to a diverse array of products .

Synthesis Analysis

The synthesis of derivatives of diethyl malonate often involves Knoevenagel condensations with aldehydes, followed by reductions of the resulting alkylidenemalonates. The preparation of α-hydroxyimino esters and their subsequent reduction is a general pathway, although some limitations may be encountered. Modifications of intermediates through reactions like Suzuki–Miyaura coupling or cycloadditions before the oximation step can provide access to a broader range of α-amino esters . Additionally, diethyl malonate derivatives can be synthesized through radical and nucleophilic substitution reactions, as demonstrated by the synthesis of substituted diethyl malonates for use as light stabilizers .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, with conformational features that are influenced by diastereotopic characteristics. These features can be analyzed in both solid and solution states using techniques such as NMR and X-ray crystallography. For example, substituted diethyl malonates have been characterized by 1H NMR and confirmed by X-ray crystal structure analysis, revealing intermolecular hydrogen bonds that lead to the formation of one-dimensional chains .

Chemical Reactions Analysis

Diethyl malonate derivatives participate in a variety of chemical reactions. For instance, the reaction of diethyl (phthalimidoacetyl)malonate with hydroxylamine can yield different products depending on the reaction conditions, such as N-phthaloylglycinehydroxamic acid and cyclized isoxazole derivatives . Alkaline hydrolysis of certain diethyl malonate derivatives can result in decarboxylation, and the efficiency of this process is influenced by factors such as temperature and reactant ratios .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups can lead to intramolecular and intermolecular hydrogen bonding, affecting the compound's supramolecular architecture and crystallization behavior . The antioxidation properties of these compounds can be predicted based on the energies of homolysis of the O-H bond of phenolic hydroxyl, as determined by IR spectral data and quantum chemical calculations . Additionally, diethyl malonate derivatives can be used for amino acid analysis in high-performance liquid chromatography (HPLC) after derivatization, indicating their utility in analytical chemistry .

科学的研究の応用

-

Synthesis of Carboxylic Acids and Their Derivatives

- Field : Organic Chemistry

- Application : Diethyl malonate is used in the synthesis of carboxylic acids and their derivatives due to its active methylene group .

- Method : The specific method of application would depend on the particular carboxylic acid or derivative being synthesized. Generally, this involves reactions with various reagents under controlled conditions .

- Results : The outcome is the production of carboxylic acids and their derivatives, which have wide applications in various fields .

-

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : Diethyl malonate is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

- Method : The specific method of application would depend on the particular compound being synthesized. This typically involves reactions with various reagents under controlled conditions .

- Results : The outcome is the production of various compounds with wide applications in medicine, food industry, and more .

-

Growth of Crystalline Specimens

- Field : Materials Science

- Application : Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM), a derivative of diethyl malonate, is used for the growth of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .

- Method : The single crystals of D23DYM were grown successfully and efficiently by the standard slow evaporation method .

- Results : The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .

-

Catalysis of Expandable Graphite

- Field : Industrial Chemistry

- Application : Diethyl malonate is used in the synthesis of expandable graphite. Expandable graphite is a type of graphite intercalation compound preprocessed with sulfuric acid .

- Method : The synthesis involves ethanol and malonic acid as reactants, with expandable graphite as the catalyst. The ethanol to malonic acid mole ratio was 6.0:1.0, and expandable graphite was added as per an 8% mass percentage of the total quality of reactants .

- Results : Under the above condition, the yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .

-

Synthesis of Halogenated (Chiral) Acetic Acids

- Field : Organic Chemistry

- Application : Diethyl malonate is used to synthesize chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom .

- Method : The specific method of application would depend on the particular halogenated acetic acid being synthesized. This typically involves reactions with various reagents under controlled conditions .

- Results : The outcome is the production of chiral halogenated acetic acids, which serve as precursors to halomethanes .

- Bio-Imaging and Environmental Applications

- Field : Biochemistry

- Application : A diethyl malonate-based fluorescent probe was constructed for monitoring hydrazine (N2H4). This probe exhibits good properties, such as large Stokes shift, good selectivity, and low cytotoxicity. It can be used to detect hydrazine in living HeLa cells and in the environment .

- Method : The probe is synthesized from 6-hydroxy-2-naphthaldehyde and diethyl malonate .

- Results : The probe can detect hydrazine in living cells and the environment, providing a valuable tool for monitoring this compound .

Safety And Hazards

Diethyl malonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

特性

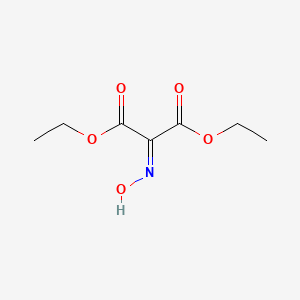

IUPAC Name |

diethyl 2-hydroxyiminopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPCUMZEDYLUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423240 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (hydroxyimino)malonate | |

CAS RN |

6829-41-0 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oximomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)

![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)